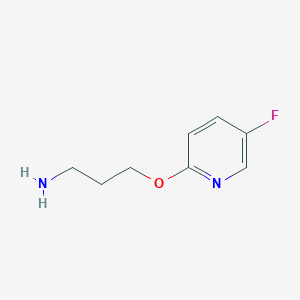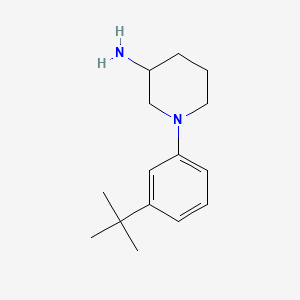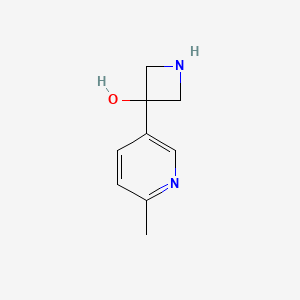![molecular formula C11H11Cl2NO4 B15321675 2-[(3,5-Dichloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B15321675.png)
2-[(3,5-Dichloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,5-dichloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid is a synthetic organic compound characterized by its unique chemical structureIts molecular formula is C11H11Cl2NO4, and it has a molecular weight of 292.12 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dichloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid typically involves the reaction of 3,5-dichloro-4-methylphenyl isocyanate with methoxyacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-dichloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-[(3,5-dichloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3,5-dichloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- **2-[(3,5-dichloro-4-methylphenyl)carbamoyl]-2-ethoxyacetic acid
- **2-[(3,5-dichloro-4-methylphenyl)carbamoyl]-2-propoxyacetic acid
Uniqueness
Compared to its analogs, 2-[(3,5-dichloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid exhibits unique properties due to the presence of the methoxy group, which can influence its reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.
Properties
Molecular Formula |
C11H11Cl2NO4 |
|---|---|
Molecular Weight |
292.11 g/mol |
IUPAC Name |
3-(3,5-dichloro-4-methylanilino)-2-methoxy-3-oxopropanoic acid |
InChI |
InChI=1S/C11H11Cl2NO4/c1-5-7(12)3-6(4-8(5)13)14-10(15)9(18-2)11(16)17/h3-4,9H,1-2H3,(H,14,15)(H,16,17) |
InChI Key |
ZUXMJAVQPSTESX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)NC(=O)C(C(=O)O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


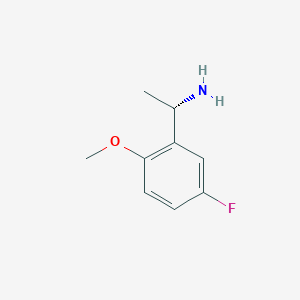
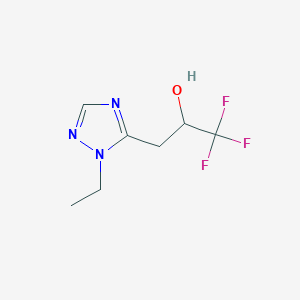

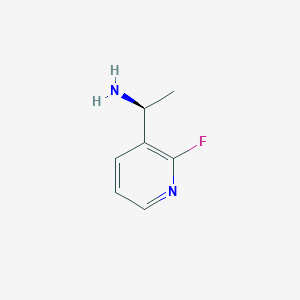
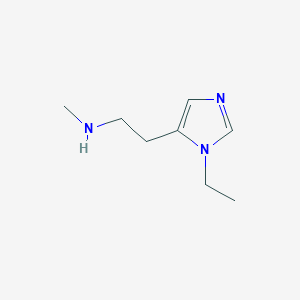
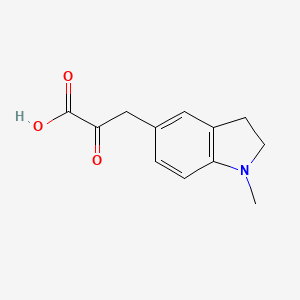
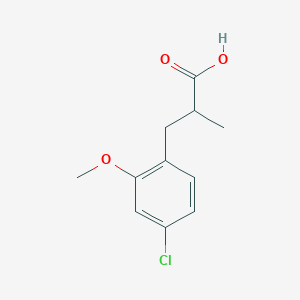
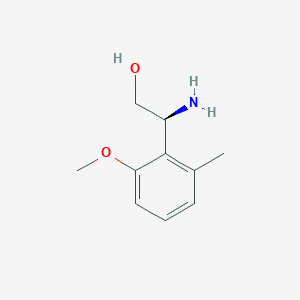
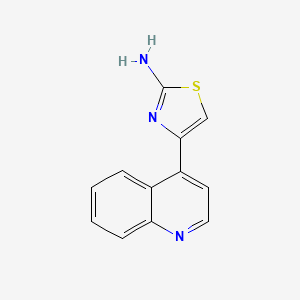
![4-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}but-2-ynoicacid](/img/structure/B15321633.png)
![Bicyclo[1.1.1]pentane-1-sulfonylchloride](/img/structure/B15321643.png)
